(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
説明
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone features a hybrid structure combining imidazole, phenyl, piperidine, and chloropyridine moieties. The imidazole ring is linked via a methylene bridge to a phenyl group, which is further connected to a methanone group. The methanone bridges to a piperidine ring substituted with a 3-chloropyridin-2-yloxy group. The chloropyridine moiety may enhance binding affinity and metabolic stability, similar to trifluoromethyl or methoxy substituents in related compounds [5], [6].
特性
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALOHJUXFSRTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to different biological effects. The specific interaction of this compound with its targets would depend on the nature of the target and the biological activity being exerted.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that multiple pathways could be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is used.
生物活性
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, also known by its CAS number 1448133-86-5, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 1448133-86-5 |
| Molecular Formula | C21H21ClN4O2 |
| Molecular Weight | 396.9 g/mol |
| SMILES Notation | O=C(c1ccc(Cn2ccnc2)cc1)N1CCC(Oc2ncccc2Cl)CC1 |
The compound exhibits a multifaceted mechanism of action primarily targeting various receptors and enzymes. Its structure suggests potential interactions with:
- Opioid receptors : Similar compounds have been shown to exhibit anxiolytic and antidepressant properties through selective binding to delta-opioid receptors .
- Kinase inhibition : The imidazole ring may facilitate interactions with kinases involved in cancer pathways, as seen in related compounds that inhibit IRAK4 with potent selectivity .
Biological Activity
Research indicates that this compound may have significant biological activities, including:
- Antitumor effects : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of the MAPK pathway .
- Neuropharmacological effects : Similar imidazole-containing compounds have demonstrated anxiolytic effects in animal models, indicating potential for treating anxiety disorders .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits:
- Cytotoxicity against cancer cell lines : Studies involving MPM (Malignant Pleural Mesothelioma) cells showed that related compounds could significantly reduce cell viability through ERK pathway inhibition .
In Vivo Studies
Animal studies are crucial for establishing the therapeutic potential of new compounds:
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
| Compound Name/Structure | Key Features | Pharmacological Relevance |
|---|---|---|
| (4-((1H-Imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone | Imidazole-piperidine-chloropyridine hybrid | Hypothesized kinase inhibition or antimicrobial |
| N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine [1] | Bipyridine core with methyl-imidazole and phenylenediamine | Fluorescent properties; potential agrochemical use |
| 1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone [2] | Pyrazolo-pyridine and piperazinyl-chlorophenyl groups | Unspecified, likely CNS or kinase targeting |
| BMS-695735 (Benzimidazole-piperidine-pyridine) [4] | Benzimidazole-piperidine with fluoropropyl substituent | IGF-1R kinase inhibitor; improved ADME properties |
| EP 1 926 722 B1 Derivatives (Trifluoromethyl-imidazole-benzoimidazole) [5], [6] | Trifluoromethyl and benzoimidazole motifs | Anticancer agents with enhanced metabolic stability |
Key Structural Differences :
- Core Heterocycles : The target compound uses a simple imidazole, whereas analogues like BMS-695735 employ benzimidazole, which increases aromaticity and binding affinity [4].
- Substituents : The 3-chloropyridinyl group in the target compound may offer distinct electronic effects compared to trifluoromethyl (EP 1 926 722 B1) or methoxy () groups, influencing solubility and target interactions.
- Linkers: The methylene bridge in the target compound contrasts with ethanone () or pyrazolo-pyridine () linkers, affecting conformational flexibility.
Pharmacological and ADME Comparisons
- Kinase Inhibition : BMS-695735 demonstrated potent IGF-1R inhibition (IC₅₀ < 10 nM) with reduced CYP3A4 liability compared to earlier analogues [4]. The target compound’s chloropyridine group may similarly mitigate CYP interactions.
- Solubility and Lipophilicity: Piperidine-containing compounds (e.g., EP 1 926 722 B1 derivatives) often exhibit moderate logP values (~2.5–3.5), balancing membrane permeability and solubility [5]. The target compound’s methanone group could enhance solubility relative to ethanone-linked analogues.
- Metabolic Stability : Trifluoromethyl groups in EP 1 926 722 B1 derivatives reduce oxidative metabolism [6]. The 3-chloropyridinyl group in the target compound may similarly resist metabolic degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
